2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine
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Overview
Description
2-(6,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are prevalent in various natural products and pharmaceuticals .
Preparation Methods
The synthesis of 2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific preparation method for this compound may involve the use of dihydrofuran and methanesulfonic acid under reflux conditions . Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(6,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride to reduce the compound to its corresponding reduced form.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Scientific Research Applications
2-(6,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Mechanism of Action
The mechanism of action of 2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various receptors and enzymes in the body, leading to their biological effects. The exact molecular targets and pathways for this compound may vary depending on its specific application .
Comparison with Similar Compounds
2-(6,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine can be compared with other indole derivatives such as:
2-(6-Methyl-1H-indol-3-yl)ethanamine: This compound has a similar structure but lacks the chlorine atoms, which may result in different biological activities.
1H-Indole-3-ethanamine, N-methyl-: This compound has a methyl group attached to the nitrogen atom, which can affect its chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2/c1-6-7(4-5-14)8-2-3-9(12)10(13)11(8)15-6/h2-3,15H,4-5,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLLUQRANMGAGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=C(C=C2)Cl)Cl)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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